1H-Pyrazole-3-carboxylic acid, 1-(2-chlorophenyl)-5-phenyl-
Overview
Description
1H-Pyrazole-3-carboxylic acid, 1-(2-chlorophenyl)-5-phenyl- (PPCP) is a synthetic compound that has been used in a wide range of scientific research applications. It is a heterocyclic compound that contains both nitrogen and carbon atoms. PPCP is a versatile compound that has been used in the synthesis of various organic compounds and in the study of various biochemical and physiological processes.
Scientific Research Applications
Optical Nonlinearity and Potential NLO Material Applications
A novel series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, closely related to the target compound, were synthesized and characterized. These compounds, particularly those with carboxylic acid groups and ester substituents, demonstrated significant optical nonlinearity. This suggests their potential as candidates for optical limiting applications in various fields (Chandrakantha et al., 2013).
Functionalization and Synthetic Applications
The functionalization of 1H-pyrazole-3-carboxylic acid derivatives, including the synthesis of N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides, has been explored. These compounds were synthesized using various aminophenol derivatives, showcasing the versatility of pyrazole derivatives in chemical synthesis (Yıldırım & Kandemirli, 2006).
Crystallography and Structural Analysis
Studies on compounds like 3-[5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid revealed insights into their crystal structure. Such compounds exhibit unique conformational differences, highlighting the importance of structural analysis in understanding the properties of pyrazole derivatives (Kumarasinghe et al., 2009).
Antimicrobial Studies
The compound 1-(3-chlorophenyl)-3-(5-chlorothiophen-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole has been synthesized and studied for its antimicrobial properties. This highlights the potential of such compounds in developing new antimicrobial agents (Prabhudeva et al., 2017).
Green Oxidation Applications
Pyrazole derivatives, such as those containing 3,5-diphenyl-1H-pyrazole, have been employed in the green, homogeneous oxidation of alcohols. This research contributes to the development of eco-friendly and efficient catalytic systems for oxidation reactions (Maurya & Haldar, 2020).
Bioactivity and Fungicide Development
Derivatives of 1-phenyl-1H-pyrazole-4-carboxylic acid have been designed and synthesized, exhibiting significant antifungal activity. These compounds, including specific derivates like 5IV-d, showed potent inhibitory effects on various fungal strains, indicating their potential use as fungicides (Liu et al., 2020).
Mechanism of Action
Target of Action
Pyrazole derivatives are known to interact with various biological targets, including enzymes and receptors, contributing to their diverse biological activities .
Mode of Action
Pyrazole derivatives often interact with their targets by forming hydrogen bonds and hydrophobic interactions, which can lead to changes in the target’s function .
Biochemical Pathways
Pyrazole derivatives are known to be involved in a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
The effects would depend on the specific targets and pathways that the compound interacts with .
Action Environment
Environmental factors can influence the action, efficacy, and stability of “1H-Pyrazole-3-carboxylic acid, 1-(2-chlorophenyl)-5-phenyl-”. These factors can include pH, temperature, presence of other molecules, and the specific biological environment where the compound is active .
properties
IUPAC Name |
1-(2-chlorophenyl)-5-phenylpyrazole-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2/c17-12-8-4-5-9-14(12)19-15(10-13(18-19)16(20)21)11-6-2-1-3-7-11/h1-10H,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJMROTIHMXNNBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NN2C3=CC=CC=C3Cl)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00390877 | |
Record name | 1H-Pyrazole-3-carboxylic acid, 1-(2-chlorophenyl)-5-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00390877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrazole-3-carboxylic acid, 1-(2-chlorophenyl)-5-phenyl- | |
CAS RN |
116572-69-1 | |
Record name | 1H-Pyrazole-3-carboxylic acid, 1-(2-chlorophenyl)-5-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00390877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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